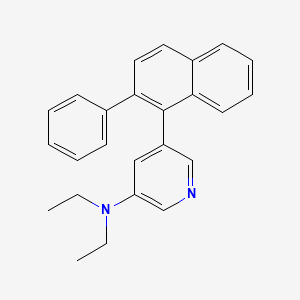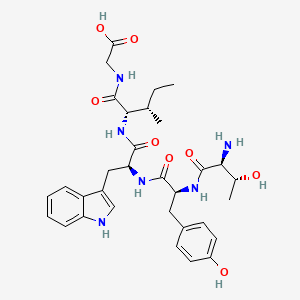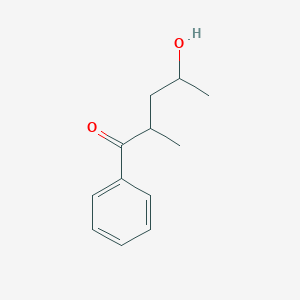![molecular formula C11H20N2O4 B12597520 1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid CAS No. 650631-68-8](/img/structure/B12597520.png)
1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[222]octane;pentanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[222]octane with the dicarboxylic acid functionality of pentanedioic acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base, widely used as a catalyst and reagent in polymerization and organic synthesis . Pentanedioic acid, commonly known as glutaric acid, is a dicarboxylic acid with the formula C₅H₈O₄. The combination of these two components results in a compound with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Another method involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine .
Industrial Production Methods
Commercial production of 1,4-diazabicyclo[2.2.2]octane typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can form adducts with hydrogen peroxide and sulfur dioxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, such as the Baylis-Hillman reaction.
Cycloaddition: It is used in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used with 1,4-diazabicyclo[2.2.2]octane include aldehydes, unsaturated ketones, and isocyanates . Reaction conditions often involve the use of solvents like water, ethanol, and benzene, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
Major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include polyurethane, heterocyclic compounds, and various substituted organic molecules .
科学的研究の応用
1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its function as a strong nucleophile and base. It can form adducts with electrophiles, facilitating various organic transformations . Its bicyclic structure and the presence of two tertiary amine groups contribute to its high nucleophilicity and basicity . These properties enable it to participate in a wide range of reactions, including nucleophilic substitution, cycloaddition, and oxidation .
類似化合物との比較
Similar Compounds
Quinuclidine: Similar in structure to 1,4-diazabicyclo[2.2.2]octane but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and basicity, which make it an effective catalyst and reagent in various organic transformations . Its ability to form stable adducts with electrophiles and its versatility in different types of reactions set it apart from similar compounds .
特性
CAS番号 |
650631-68-8 |
|---|---|
分子式 |
C11H20N2O4 |
分子量 |
244.29 g/mol |
IUPAC名 |
1,4-diazabicyclo[2.2.2]octane;pentanedioic acid |
InChI |
InChI=1S/C6H12N2.C5H8O4/c1-2-8-5-3-7(1)4-6-8;6-4(7)2-1-3-5(8)9/h1-6H2;1-3H2,(H,6,7)(H,8,9) |
InChIキー |
SXQUGVYLYUQTGQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN1CC2.C(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)

![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
